

Nky80: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	Nky80	
Cat. No.:	B1679023	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nky80 is a potent and selective, non-competitive inhibitor of adenylyl cyclase (AC) with notable selectivity for type V and VI isoforms.[1] As a cell-permeable, non-nucleoside quinazolinone, **Nky80** serves as a valuable tool for investigating the roles of specific AC isoforms in various signaling pathways and disease models. Adenylyl cyclases are crucial enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in a myriad of cellular processes. The isoform-selective nature of **Nky80** allows for the targeted dissection of cAMP-dependent pathways, making it a compound of interest in fields such as neuroscience, cardiology, and immunology.

These application notes provide detailed protocols for the use of **Nky80** in common in vitro and in vivo experimental settings, along with recommended working concentrations and data presentation guidelines.

Data Presentation: Quantitative Summary

For ease of comparison, the following table summarizes the key quantitative data for Nky80.

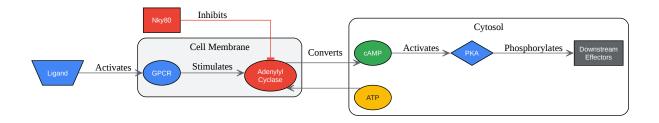


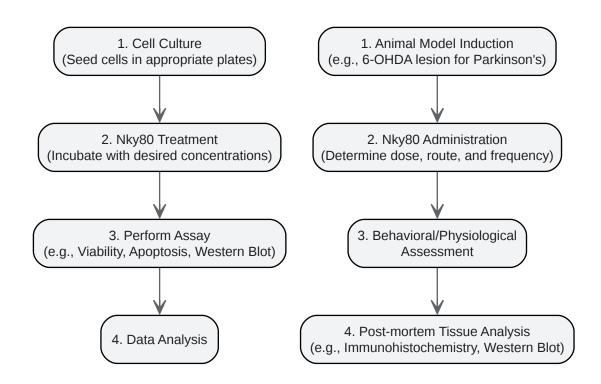
Parameter	Value	AC Isoform	Reference
IC50	8.3 μΜ	Type V	[1]
132 μΜ	Type III	[1]	
1.7 mM	Type II	[1]	_
In Vitro Working Concentration	20 μΜ	Isolated Juxtaglomerular Cells	
20 μΜ	Ventricular Tissue		-
100 - 200 μΜ	Dissociated Cells & Whole Mounts	_	
In Vivo Dosage	Undisclosed in abstract	Rat Model of Parkinson's Disease	[1]

Signaling Pathway

Nky80 exerts its effects by directly inhibiting the catalytic activity of adenylyl cyclase, thereby reducing the intracellular concentration of cAMP. This has downstream consequences on the Protein Kinase A (PKA) pathway and other cAMP-regulated effectors.







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References

 1. L-DOPA-induced dyskinesia in hemiparkinsonian rats is associated with up-regulation of adenylyl cyclase type V/VI and increased GABA release in the substantia nigra reticulata -







PubMed [pubmed.ncbi.nlm.nih.gov]

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